6-CrAsH-EDT2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

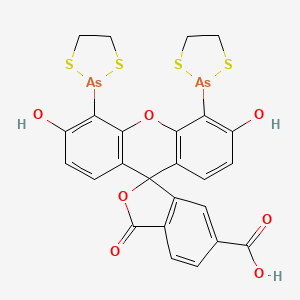

6-CrAsH-EDT2, also known as 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-3’,6’-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9’-[9H]xanthene]-6-carboxylic Acid, is a fluorogenic biarsenical compound. It is used as a probe that binds efficiently and selectively to tetracysteine-tagged proteins. This interaction is detected by an increase in the fluorescence emission of this compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-CrAsH-EDT2 involves a two-step procedure starting from inexpensive precursor dyes. The first step involves the reaction of fluorescein with mercuric trifluoroacetate to produce 4’,5’-bis(trifluoroacetoxymercuri)fluorescein. This intermediate is then reacted with arsenic trichloride to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of toxic reagents such as arsenic trichloride and mercuric trifluoroacetate, ensuring safety and minimizing environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

6-CrAsH-EDT2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its application as a fluorescent probe.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include mercuric trifluoroacetate, arsenic trichloride, and ethanedithiol. The reactions typically occur under controlled laboratory conditions to ensure high yield and purity .

Major Products

The major product formed from the reactions involving this compound is the fluorescent probe itself, which is used for labeling tetracysteine-tagged proteins .

Aplicaciones Científicas De Investigación

6-CrAsH-EDT2 has a wide range of scientific research applications:

Chemistry: It is used as a fluorescent probe for studying protein interactions and dynamics.

Biology: It helps in visualizing proteins in living cells, tissues, and organisms.

Medicine: It is used in drug delivery research to quantify the cytosolic delivery of therapeutics.

Industry: It is employed in synthetic biology for applications such as biofuel production and chemical sensing

Mecanismo De Acción

6-CrAsH-EDT2 exerts its effects by binding covalently to tetracysteine-tagged proteins. This binding increases the fluorescence emission of the compound, allowing for the visualization and quantification of the target proteins. The molecular targets include proteins with the tetracysteine motif, and the pathways involved are related to protein trafficking and folding .

Comparación Con Compuestos Similares

Similar Compounds

FlAsH-EDT2: Another fluorogenic biarsenical compound used for similar applications.

ReAsH-EDT2: A related compound with a resorufin scaffold.

Uniqueness

6-CrAsH-EDT2 is unique due to its high selectivity and efficiency in binding to tetracysteine-tagged proteins. It also offers improved fluorescence properties compared to similar compounds, making it a valuable tool in various scientific research applications .

Actividad Biológica

6-CrAsH-EDT2 is a biarsenical compound that has garnered attention in biological research due to its unique properties and applications in protein labeling and imaging. Its structure allows it to bind covalently to tetracysteine sequences, facilitating the study of protein localization and trafficking within cells. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant case studies.

- Molecular Formula : C₁₆H₁₃As₂NO₃S₄

- Molecular Weight : 545.38 g/mol

- CAS Number : 1042084-20-7

This compound operates primarily through its interaction with tetracysteine motifs, which are often genetically encoded into proteins. Upon binding, the compound emits red fluorescence upon excitation, allowing researchers to visualize the tagged proteins in live cells. This property makes it a valuable tool for studying dynamic cellular processes.

Biological Activities

The biological activities associated with this compound include:

- Protein Localization : Enables tracking of protein movement within cellular compartments.

- Cellular Imaging : Provides insights into cellular dynamics and protein interactions.

- Potential Anticancer Applications : Investigated for its use in targeting cancer-related proteins.

Case Studies

- Protein Dynamics in Cancer Cells

- Live Cell Imaging

- Affinity Purification Techniques

Comparative Analysis

To better understand the significance of this compound, it is beneficial to compare it with similar compounds used in biological imaging.

| Compound | Molecular Weight | Applications | Key Features |

|---|---|---|---|

| This compound | 545.38 g/mol | Protein labeling, live-cell imaging | Red fluorescence, membrane-permeable |

| FlAsH-EDT2 | 545.38 g/mol | Protein localization | Similar binding mechanism |

| ReAsH-EDT2 | 545.38 g/mol | Protein imaging | Red fluorescent dye |

Summary of Biological Activity

The biological activity of this compound is characterized by its ability to facilitate the study of protein dynamics through effective labeling and imaging techniques. Its application across various research domains highlights its versatility as a tool for investigating cellular processes.

Propiedades

IUPAC Name |

4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18As2O7S4/c28-17-5-3-14-21(19(17)26-35-7-8-36-26)33-22-15(4-6-18(29)20(22)27-37-9-10-38-27)25(14)16-11-12(23(30)31)1-2-13(16)24(32)34-25/h1-6,11,28-29H,7-10H2,(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYYUXVYZJHFJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C35C6=C(C=CC(=C6)C(=O)O)C(=O)O5)C=CC(=C4[As]7SCCS7)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18As2O7S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001047633 |

Source

|

| Record name | 4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001047633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

708.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042084-20-7 |

Source

|

| Record name | 4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001047633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.